1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a benzoxazole ring fused with a pyrrolidine ring and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.
Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as an amino acid or an amine.
Coupling Reactions: The benzoxazole and pyrrolidine rings are then coupled with the pyridine moiety using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., solvent, temperature).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the benzoxazole, pyrrolidine, or pyridine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions (e.g., solvent, temperature).
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials, catalysts, or other industrial applications.
Mechanism of Action
The mechanism of action of 1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of specific pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-benzoxazol-2-yl)-N-(pyridin-2-yl)pyrrolidine-2-carboxamide: Lacks the methyl group on the pyridine ring.
1-(1,3-benzoxazol-2-yl)-N-(5-chloropyridin-2-yl)pyrrolidine-2-carboxamide: Contains a chlorine substituent instead of a methyl group.
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group.
Uniqueness
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is unique due to the specific arrangement of its functional groups and rings, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure could result in different reactivity, stability, and interactions with biological targets.
Biological Activity
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide is a synthetic compound that belongs to a class of heterocyclic amides. This compound features a pyrrolidine ring, a benzoxazole moiety, and a 5-methylpyridine group, which contribute to its potential biological activities. The exploration of its biological properties is crucial for understanding its potential applications in medicinal chemistry.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
Research on benzoxazole derivatives has indicated a broad spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of this compound remain under investigation, but related compounds have shown promising results.
Antimicrobial Activity
Benzoxazole derivatives are known for their antimicrobial properties. For instance, studies have reported that certain benzoxazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for various derivatives have been documented, indicating their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Benzoxazole Derivatives
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
3-(2-benzoxazol-5-yl)alanine | 32 | Bacillus subtilis |
5-(1,3-benzoxazol-2-yl)pyridin-2-ol | 16 | Escherichia coli |
This compound | TBD | TBD |
Anticancer Activity
The anticancer potential of benzoxazole derivatives has been widely studied. For example, compounds containing the benzoxazole structure have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) .
Case Study: Cytotoxicity Evaluation
In vitro studies have shown that certain benzoxazole derivatives can induce apoptosis in cancer cells. For instance, one study evaluated the effects of benzoxazole derivatives on HeLa cells and found that specific substitutions significantly enhanced their cytotoxicity .
Table 2: Cytotoxicity of Benzoxazole Derivatives
Compound Name | IC50 (µM) | Cancer Cell Line |
---|---|---|
Compound A | 0.95 | HeLa |
Compound B | 0.73 | MCF-7 |
This compound | TBD | TBD |
Neuroprotective Effects
Some studies suggest that benzoxazole derivatives may possess neuroprotective properties relevant to neurodegenerative diseases such as Alzheimer's. The mechanism often involves the modulation of neurotransmitter systems or inhibition of neuroinflammatory pathways .
Properties
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(5-methylpyridin-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-12-8-9-16(19-11-12)21-17(23)14-6-4-10-22(14)18-20-13-5-2-3-7-15(13)24-18/h2-3,5,7-9,11,14H,4,6,10H2,1H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMGXPWMAZLAMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2CCCN2C3=NC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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